Belfosdil Allosteric Binding Mechanism and Ligand Displacement Profile
Belfosdil exhibits a unique pharmacological fingerprint characterized by allosteric interaction with the L-type calcium channel rather than competitive displacement at established binding sites. It completely displaced dihydropyridine ([³H]PN200-110), phenylalkylamine ([³H]D888), and benzothiazepine ([³H]diltiazem) ligands from brain L-type calcium channels [1]. Kinetic analysis revealed that Belfosdil increased the [³H]PN200-110 dissociation rate from 0.04 min⁻¹ to 0.43 min⁻¹, an approximately 10.8-fold acceleration, confirming an allosteric mechanism rather than direct competition [1].
| Evidence Dimension | L-type calcium channel ligand displacement mechanism |
|---|---|
| Target Compound Data | Allosteric modulator; increases [³H]PN200-110 dissociation rate from 0.04 to 0.43 min⁻¹ |
| Comparator Or Baseline | Dihydropyridines (orthosteric), phenylalkylamines (orthosteric), benzothiazepines (orthosteric) |
| Quantified Difference | 10.8-fold increase in radioligand dissociation rate; distinct allosteric binding site |
| Conditions | In vitro radioligand binding assay using brain membrane preparations |
Why This Matters
Allosteric binding at a novel site distinguishes Belfosdil for applications investigating non-classical calcium channel pharmacology or targeting calcium channel dysfunction resistant to conventional blockers.
- [1] Rossier JR, Cox JA, Niesor EJ, Bentzen CL. A new class of calcium entry blockers defined by 1,3-diphosphonates. Interactions of SR-7037 (belfosdil) with receptors for calcium channel ligands. J Biol Chem. 1989 Oct 5;264(28):16598-607. View Source
